molecular formula C17H14ClNO3S B5519893 3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No. B5519893
M. Wt: 347.8 g/mol
InChI Key: NHDHBKYGUJETGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiophene carboxamides and their derivatives represent a class of compounds with significant interest due to their diverse biological activities and potential applications in materials science. The compound belongs to this class, incorporating chloro, dimethoxyphenyl, and carboxamide functional groups attached to a benzothiophene core.

Synthesis Analysis

The synthesis of benzothiophene carboxamide derivatives typically involves multi-step organic reactions, starting from readily available precursors. For example, the synthesis of related compounds often requires the initial formation of benzothiophene-2-carboxamide followed by functionalization with various groups (e.g., chloro and dimethoxyphenyl) through nucleophilic substitution, amidation, or other coupling reactions (Talupur et al., 2021).

Molecular Structure Analysis

Benzothiophene derivatives typically exhibit planar or near-planar structures due to the aromatic nature of the benzothiophene ring. The presence of substituents like chloro and dimethoxyphenyl groups can influence the molecular conformation through intramolecular hydrogen bonding or steric effects. Crystallographic studies often reveal the precise geometric arrangement and confirm the presence of expected functional groups (Abbasi et al., 2011).

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives have been a part of various synthesis and characterization studies. For instance, it has been used in the synthesis of tetrazol-thiophene-2-carboxamides, which were then characterized by IR, 1HNMR, 13C-NMR, Mass, and elemental analysis (Talupur, Satheesh, & Chandrasekhar, 2021). Similar synthesis processes have been conducted for other derivatives, showing the adaptability of this compound in chemical synthesis.

Biological Evaluation and Molecular Docking Studies

  • Some derivatives of this compound have been subjected to biological evaluations and molecular docking studies, demonstrating potential biological activities. This includes antimicrobial evaluations, indicating the compound's potential in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Photocyclization Studies

  • Photocyclization studies involving this compound have been conducted to prepare series of dimethoxy[1]benzothieno[2,3-c]quinolines. This indicates its utility in the field of photochemistry and the synthesis of complex organic structures (Pakray & Castle, 1986).

Fluorescence Quenching Studies

  • The compound has been used in fluorescence quenching studies, such as its involvement in the examination of carboxamide fluorescence quenching by aniline and carbon tetrachloride. These studies are significant for understanding the quenching mechanisms in various organic solvents, contributing to the field of molecular fluorescence (Patil et al., 2013).

Solvatochromic Shift Method Studies

  • This compound has also been a subject in the studies involving solvatochromic shift methods. Such studies are crucial for estimating ground and excited state dipole moments in different solvent polarities, contributing to the understanding of solvent effects on molecular properties (Patil et al., 2011).

Synthesis of Polymers and Complexes

  • Research has also delved into the synthesis of polymers and complexes involving this compound. For instance, its use in the synthesis of carboxylate-containing polyamides showcases its potential in polymer chemistry and material science (Ueyama et al., 1998).

properties

IUPAC Name

3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-21-10-7-8-13(22-2)12(9-10)19-17(20)16-15(18)11-5-3-4-6-14(11)23-16/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDHBKYGUJETGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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